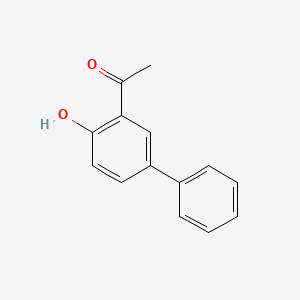

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one

Description

Contextualization as a Substituted Acetophenone (B1666503) Derivative

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one belongs to the class of organic compounds known as substituted acetophenones. Acetophenone itself is the simplest aromatic ketone, and its derivatives are characterized by the presence of various functional groups attached to the phenyl ring. These substitutions can significantly influence the molecule's physical and chemical properties, as well as its reactivity and potential applications.

The structure of this compound is distinguished by two key substituents on the acetophenone core: a hydroxyl (-OH) group at the ortho position (C2) and a phenyl (-C6H5) group at the meta position (C5) relative to the acetyl group. The hydroxyl group can participate in hydrogen bonding and act as a directing group in electrophilic aromatic substitution reactions. The phenyl group extends the conjugation of the aromatic system, influencing its electronic properties.

Significance as a Synthetic Intermediate in Organic Chemistry

The true value of this compound in contemporary research lies in its role as a versatile synthetic intermediate. biosynth.com Organic chemists utilize such building blocks to construct more elaborate molecular architectures, particularly those with desirable biological or material properties.

A primary application of this compound is in the synthesis of chalcones. nih.govnih.govresearchgate.net Chalcones are α,β-unsaturated ketones that serve as precursors for a wide array of flavonoids and isoflavonoids, which are known for their diverse biological activities. nih.govresearchgate.net The synthesis of chalcones from this compound typically involves a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde. asianpubs.orgresearchgate.net This reaction is a cornerstone in the synthesis of a multitude of heterocyclic compounds. nih.gov

The resulting chalcone (B49325) derivatives, bearing the biphenyl (B1667301) and hydroxyl moieties from the parent acetophenone, have been the subject of numerous studies to evaluate their potential therapeutic applications. Research has shown that chalcones derived from substituted acetophenones can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govasianpubs.orgresearchgate.net

Overview of Current Research Trajectories and Academic Relevance

The academic relevance of this compound is intrinsically linked to the broader interest in its derivatives. Current research trajectories are heavily focused on the synthesis and biological evaluation of novel compounds derived from this versatile scaffold. biosynth.com

Medicinal chemistry is a prominent field where this compound and its derivatives are being explored. Scientists are designing and synthesizing new chalcones, pyrazolines, and other heterocyclic systems with the aim of discovering new therapeutic agents. nih.gov The structural modifications enabled by using this compound as a starting material allow for the fine-tuning of pharmacological properties. researchgate.net

Furthermore, the study of reaction mechanisms and the development of more efficient and environmentally friendly synthetic methodologies for producing hydroxyacetophenones and their derivatives remain active areas of academic inquiry. This includes investigations into catalytic systems and reaction conditions that can improve yields and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-phenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXBWSJJVPTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-80-2 | |

| Record name | 1-(2-hydroxy-5-phenylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways of 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, offering a powerful tool for the formation of carbon-carbon (C-C) bonds. wikipedia.org These methods are particularly effective for creating complex molecular architectures from simpler, readily available precursors. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org

For the synthesis of 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one, a Suzuki coupling protocol would typically involve the reaction of a halogenated 2-hydroxyacetophenone (B1195853) derivative with phenylboronic acid. A common starting material is 1-(5-bromo-2-hydroxyphenyl)ethanone or 1-(5-chloro-2-hydroxyphenyl)ethanone. The general reaction scheme proceeds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The key steps of the catalytic cycle are:

Oxidative Addition : The active Palladium(0) catalyst reacts with the aryl halide (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone), inserting itself into the carbon-halogen bond to form a Palladium(II) complex. libretexts.orgyoutube.com

Transmetalation : The organoboron reagent (phenylboronic acid) reacts with the Palladium(II) complex. The base activates the organoboron compound, facilitating the transfer of the phenyl group to the palladium center and displacing the halide. youtube.com

Reductive Elimination : The two organic groups (the 2-acetyl-4-hydroxyphenyl group and the phenyl group) on the palladium center couple, forming the final product, this compound. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

The selection of catalyst, base, and solvent is crucial for the reaction's success and can significantly impact yield and selectivity. youtube.com

Optimizing reaction conditions is critical for achieving high yields and purity in Suzuki-Miyaura couplings. Factors such as the choice of palladium catalyst, ligands, base, and solvent system are all interdependent. For instance, the combination of potassium fluoride (B91410) as the base and a PdCl₂(PPh₃)₂ catalyst in a THF-H₂O solvent mixture has been shown to be effective for coupling reactions of furanone derivatives. ysu.am

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govbeilstein-journals.org In the context of synthesizing substituted acetophenones and related heterocyclic compounds, microwave-assisted synthesis offers significant advantages. guidechem.comresearchgate.net For example, a microwave-assisted Fries rearrangement to produce 2'-Hydroxyacetophenone saw yields increase to 43.2% in just 7 minutes. guidechem.com Similarly, the synthesis of chalcones and pyrroles has been significantly improved using microwave irradiation, reducing reaction times from hours to minutes and often improving yields. nih.govinnovareacademics.inmdpi.com This "green chemistry" approach also minimizes the formation of side products and reduces waste. nih.gov

Applying this technology to the Suzuki synthesis of this compound could involve irradiating the mixture of the halogenated 2-hydroxyacetophenone, phenylboronic acid, palladium catalyst, and base in a suitable solvent within a dedicated microwave reactor. beilstein-journals.org This would likely lead to a more efficient and sustainable synthetic process.

Table 1: Example of Optimized Suzuki Coupling Conditions for a Related Substrate

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol %) | 95% | ysu.am |

| Substrate | 4-Tosyl-2(5H)-furanone & o-methylphenylboronic acid | ||

| Base | Potassium Fluoride (KF) | ||

| Solvent & Conditions | THF-H₂O, 60 °C, 12 h |

Alternative Synthetic Routes to 2-Hydroxyacetophenone Scaffolds

The 2-hydroxyacetophenone core is a crucial building block. While cross-coupling introduces the second phenyl ring, several methods exist to construct the initial scaffold.

Fries Rearrangement : This is a classic method for synthesizing hydroxyaryl ketones. guidechem.com It involves the rearrangement of a phenolic ester, such as phenyl acetate (B1210297), to a mixture of ortho- and para-hydroxyacetophenone, catalyzed by a Lewis acid like aluminum chloride. guidechem.comchemicalbook.com The reaction is typically heated, and the ratio of ortho to para isomers can be influenced by reaction conditions like temperature and solvent. google.com

Baker-Venkataraman Transformation : This reaction is used to synthesize β-diketones, which can be precursors to various heterocyclic compounds. The process involves the intramolecular rearrangement of an O-aroyl derivative of a 2-hydroxyacetophenone in the presence of a base. For instance, an ester can be prepared from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone and subsequently transformed into a β-diketone ligand. orientjchem.org

Biocatalytic Synthesis : An innovative and green approach utilizes enzymes for synthesis. For example, 2-hydroxyacetophenone can be produced from racemic styrene (B11656) oxide through a biocatalytic cascade reaction. This method employs an epoxide hydrolase and an engineered alcohol dehydrogenase co-expressed in a host like E. coli. nih.gov

Boron Trifluoride-Acetic Acid Complex : Another synthetic route involves reacting a substituted phenol (B47542), such as 4-cyclohexyl-phenol, with a complex of boron trifluoride in acetic acid to yield the corresponding 2-hydroxyacetophenone derivative. prepchem.com

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

Suzuki-Miyaura Coupling Mechanism : As detailed in section 2.1.1, the mechanism is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step is often rate-limiting and its exact mechanism is still a subject of investigation, though it is known to be facilitated by the base. wikipedia.org

Fries Rearrangement Mechanism : The reaction is believed to proceed through the formation of an acylium ion complex with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxy group (intramolecularly or intermolecularly), followed by rearomatization and hydrolysis to yield the final hydroxy ketone product.

Palladium-Catalyzed C-H Activation : Some advanced palladium-catalyzed reactions proceed via direct C-H activation. In these pathways, a directing group on the substrate (such as the native hydroxyl group in a phenol) coordinates to the palladium catalyst, guiding it to activate a specific C-H bond (e.g., at the ortho position). nih.gov This can lead to the formation of a palladacycle intermediate, which then reacts with a coupling partner. rsc.org This strategy allows for the direct functionalization of C-H bonds, offering high atom economy.

Isolation and Purification Techniques in Synthetic Procedures

After the synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts.

Extraction and Washing : The reaction is typically "quenched," often by adding water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or ether. prepchem.com The organic layer is washed sequentially with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and a brine solution to remove residual water. chemicalbook.com

Drying and Concentration : The extracted organic phase is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Chromatography : Column chromatography is a common and effective method for purification. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of ether and petroleum ether or ethyl acetate and hexane. chemicalbook.comprepchem.com Thin-layer chromatography (TLC) is used to monitor the progress of the separation. nih.gov

Recrystallization : This technique purifies solid compounds based on differences in solubility. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solution. chemicalbook.com

Distillation : For volatile compounds like 2-hydroxyacetophenone itself, steam distillation or vacuum distillation can be an effective purification method. guidechem.comgoogle.com

Derivatization Strategies and Analog Synthesis of 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One

Synthesis of Chalcone (B49325) Derivatives from the Ketone Moiety

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic targets due to their broad spectrum of biological activities. rjlbpcs.comchemrevlett.com The ketone functionality of 1-(2-hydroxy-5-phenylphenyl)ethan-1-one serves as a key starting point for the synthesis of a variety of chalcone derivatives.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. chemrevlett.comnumberanalytics.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. wikipedia.orgscribd.com In the context of this compound, this reaction proceeds by treating the parent ketone with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in an alcoholic solvent. scialert.netnih.gov

The mechanism involves the deprotonation of the α-carbon of the ketone by the base, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. numberanalytics.com The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. numberanalytics.com For instance, quantitative yields have been reported in solvent-free conditions using sodium hydroxide as the base. wikipedia.org

A variety of substituted benzaldehydes can be employed in this reaction, leading to a diverse library of chalcone derivatives with different substitution patterns on one of the aromatic rings. nih.gov

Once the basic chalcone scaffold is synthesized from this compound, further modifications can be introduced to fine-tune its properties. These modifications can involve substitutions on either of the aromatic rings or alterations to the α,β-unsaturated carbonyl system.

For example, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic rings has been shown to be a common feature in many biologically active chalcones. rjlbpcs.com These groups can be introduced by using appropriately substituted benzaldehydes in the initial Claisen-Schmidt condensation or by subsequent functionalization of the synthesized chalcone.

Furthermore, the α,β-unsaturated keto function is a reactive site that can participate in various chemical transformations, allowing for the introduction of additional functional groups or the synthesis of more complex heterocyclic systems. rjlbpcs.com

Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of the phenolic hydroxyl group and the ketone moiety in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

The benzopyran ring system is a core structure in many natural products and pharmacologically active compounds. ijrpc.com The synthesis of benzopyran derivatives from this compound can be achieved through various synthetic routes.

One common method involves the reaction of the o-hydroxyacetophenone with reagents that can provide the remaining atoms necessary to form the pyran ring. For instance, reaction with acyl chlorides in the presence of a base can lead to the formation of chromone (B188151) derivatives, which are a class of benzopyranones. nih.gov

Flavonoids: Flavonoids are a large class of polyphenolic compounds characterized by a C6-C3-C6 skeleton. nih.gov The synthesis of flavonoids from this compound typically involves a multi-step process. A common approach is the initial synthesis of a chalcone derivative via the Claisen-Schmidt condensation, as described previously. This chalcone then serves as a key intermediate for the subsequent cyclization to form the flavonoid core. nih.gov The oxidative cyclization of 2'-hydroxychalcones is a widely used method to construct the flavone (B191248) skeleton. rsc.org

Chromones: Chromones, or 1-benzopyran-4-ones, are another important class of heterocyclic compounds. ijrpc.com A one-pot synthesis of chromone derivatives can be achieved through a modified Baker-Venkataraman reaction, where an o-hydroxyacetophenone like this compound is reacted with an acyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine. nih.gov This method allows for the direct formation of the chromone ring. nih.gov

Coumarins: Coumarins, or 1,2-benzopyrones, are a class of lactones that can be synthesized from various starting materials, including phenols and ketones. nih.govresearchgate.net While the direct synthesis from this compound is less common, derivatives of this compound could potentially be transformed into intermediates suitable for coumarin (B35378) synthesis through reactions like the Pechmann or Knoevenagel condensation. nih.govresearchgate.net

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a reactive site that can undergo a variety of functionalization reactions, leading to the synthesis of ethers and esters. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, and can also influence its biological activity.

Alkylation of the phenolic hydroxyl group to form ethers is a common derivatization strategy. This can be achieved by reacting the parent compound with an alkyl halide in the presence of a base like potassium carbonate. nih.gov For instance, reaction with allyl bromide or prenyl bromide under ultrasound irradiation has been used to synthesize oxyalkylated derivatives. nih.gov

Esterification of the phenolic hydroxyl group is another important functionalization pathway. This can be accomplished by reacting the phenol (B47542) with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a suitable catalyst or base. nih.gov

These functionalization reactions provide a means to introduce a wide range of substituents, thereby creating a library of derivatives with diverse properties.

Exploration of Structure-Activity Relationship (SAR) via Derivative Synthesis

The synthesis of derivatives of this compound is a critical step in understanding how its chemical structure relates to its biological activity. Although direct SAR studies on this specific molecule are not extensively documented in publicly available literature, the principles of SAR can be effectively illustrated by examining the derivatization pathways available to 2-hydroxyacetophenones and the extensive research conducted on the resulting compound classes. The primary synthetic routes for derivatization involve the acetyl and hydroxyl groups, leading to the formation of chalcones, flavanones, and chromones, all of which have well-established biological activities. acs.orgresearchgate.netnumberanalytics.com

Chalcone Derivatives:

One of the most common and straightforward derivatization methods for 2-hydroxyacetophenones is the Claisen-Schmidt condensation. researchgate.netaip.org This reaction involves the condensation of the acetophenone (B1666503) with an aromatic aldehyde in the presence of a base, leading to the formation of a chalcone, or 1,3-diaryl-2-propen-1-one. acs.org The resulting 2'-hydroxychalcone (B22705) derived from this compound would feature the characteristic α,β-unsaturated ketone moiety, which is a well-known pharmacophore responsible for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. awsjournal.orgijpsjournal.com

The SAR of chalcones is heavily influenced by the substitution pattern on both aromatic rings. nih.govacs.org For instance, the presence and position of hydroxyl, methoxy, and halogen groups can significantly impact the compound's biological efficacy. nih.govresearchgate.net

Key SAR observations for chalcone derivatives include:

Hydroxyl Groups: The presence of hydroxyl groups, particularly on the B-ring, is often associated with potent antioxidant and anticancer activities. Their position can influence the mechanism of action. nih.gov

Methoxy Groups: Methoxy substitution can modulate the lipophilicity of the molecule, affecting its cell permeability and metabolic stability. The number and position of methoxy groups can fine-tune the biological activity.

Halogens: The introduction of halogens like chlorine or fluorine can enhance antibacterial and anticancer activities, likely by increasing the compound's ability to interact with biological targets. researchgate.net

Table 1: Illustrative SAR of Chalcone Derivatives Based on General Findings

| Derivative Class | Ring A Substitution (from this compound) | Ring B Substitution (from aldehyde) | General Impact on Biological Activity |

| Chalcone 1 | 2'-hydroxy, 5'-phenyl | 4-hydroxy | Potent antioxidant and anticancer activity. |

| Chalcone 2 | 2'-hydroxy, 5'-phenyl | 3,4-dimethoxy | Enhanced anti-inflammatory and antiproliferative effects. |

| Chalcone 3 | 2'-hydroxy, 5'-phenyl | 4-chloro | Increased antibacterial and potential anticancer activity. |

Flavanone and Chromone Derivatives:

The 2'-hydroxychalcones synthesized from this compound can serve as key intermediates for the synthesis of other important heterocyclic compounds, namely flavanones and chromones. innovareacademics.inresearchgate.net

Flavanones: Intramolecular cyclization of 2'-hydroxychalcones, often under basic conditions, leads to the formation of flavanones. nih.govresearchgate.net Flavanones possess a chiral center at the C-2 position and are known for their anti-inflammatory and neuroprotective properties. researchgate.netnih.gov The SAR of flavanones is influenced by the substitution on both the A and B rings, with hydroxyl and methoxy groups playing a crucial role in their biological activity. nih.govmdpi.com

Chromones: Oxidative cyclization of 2'-hydroxychalcones can yield flavones (a subclass of chromones). innovareacademics.intutorsglobe.com Alternatively, chromones can be synthesized from 2-hydroxyacetophenones through other synthetic routes. researchgate.netorganic-chemistry.org Chromones are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnumberanalytics.comnih.gov The SAR of chromones is highly dependent on the nature and position of substituents on the benzopyrone ring system. nih.govnih.govresearchgate.net

Table 2: Inferred SAR of Flavanone and Chromone Derivatives

| Derivative Class | Core Structure | Key Substituent Positions | General SAR Insights |

| Flavanone | 2-phenylchroman-4-one | C5, C7 (Ring A), C3', C4' (Ring B) | Hydroxylation at C5 and C4' often enhances anti-inflammatory activity. nih.gov |

| Chromone | 4H-chromen-4-one | C2, C5, C7 | Substitution at the C2 position with an aryl group (flavones) is critical for many biological activities. Hydroxyl groups at C5 and C7 are important for antioxidant and enzyme inhibitory effects. acs.org |

Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Detailed experimental ¹H NMR data for 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one, including specific chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the public domain based on current search results. This information is crucial for assigning the specific protons within the molecule's aromatic rings and the acetyl group. General principles of ¹H NMR suggest that the protons on the aromatic rings would appear in the downfield region (typically δ 6.5-8.0 ppm), influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyl and phenyl groups. organicchemistrydata.orgnist.gov The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region. organicchemistrydata.org

Specific experimental ¹³C NMR spectral data for this compound are not found in the surveyed literature. Such data would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the two phenyl rings, and the methyl carbon. The chemical shift of a carbon nucleus is sensitive to its hybridization and the electronegativity of the atoms attached to it. bas.bg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.09100 | 145.0 |

| [M+Na]⁺ | 235.07294 | 153.1 |

| [M-H]⁻ | 211.07644 | 151.0 |

| [M+NH₄]⁺ | 230.11754 | 163.1 |

| [M+K]⁺ | 251.04688 | 149.4 |

| [M+H-H₂O]⁺ | 195.08098 | 138.4 |

| [M+HCOO]⁻ | 257.08192 | 167.6 |

| [M+CH₃COO]⁻ | 271.09757 | 185.8 |

This data is predicted and not from experimental measurement.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies.

There are no specific experimental IR or Raman spectra available for this compound in the reviewed sources. For a molecule of this structure, one would expect to observe characteristic absorption bands. These would include a broad O-H stretching band for the hydroxyl group, a sharp C=O stretching band for the ketone, C-H stretching bands for the aromatic and methyl groups, and various C=C stretching bands within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically involving the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding orbital. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

Experimental UV-Vis spectral data for this compound, which would detail its specific λmax values and molar absorptivity, could not be located in the available literature. The extended conjugated system created by the two phenyl rings and the carbonyl group is expected to result in electronic transitions in the UV region. nist.gov Specifically, π → π* transitions are anticipated due to the conjugated system, and n → π* transitions associated with the carbonyl group's non-bonding electrons may also be observed. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available. Crystal structures have been reported for derivatives of similar molecules, such as 1-(2-hydroxy-5-methoxyphenyl)ethanone, which reveal aspects like planarity and intramolecular hydrogen bonding. researchgate.netnih.gov

Computational and Theoretical Studies on 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding Affinity Predictions and Interaction Analysis

While specific molecular docking studies on 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one are not extensively available in the public domain, research on analogous structures provides a framework for understanding its potential interactions. For instance, studies on other α,β-unsaturated carbonyl compounds have utilized molecular docking to predict their binding affinity to various protein targets. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond. dergipark.org.trmdpi.com

The analysis of interactions involves identifying the types of bonds formed between the ligand and the protein's amino acid residues. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in a study of a chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the carbonyl group was identified as playing a crucial role in its antibacterial activity by forming multiple hydrogen bonds with the target protein. nih.gov Given the presence of a carbonyl and a hydroxyl group in this compound, it is plausible that these functional groups would be key participants in hydrogen bonding within a protein's binding pocket.

Identification of Molecular Binding Pockets and Key Residues

Molecular docking simulations are crucial for identifying the specific binding pocket on a target protein where a ligand is most likely to bind. These simulations can reveal the key amino acid residues that are essential for the ligand's activity. dergipark.org.tr For example, in a molecular docking study of 3-methoxy flavone (B191248) derivatives against estrogen receptor-alpha (ER-α), specific amino acid residues forming the binding pocket were identified, and the interactions with the ligand were detailed. nih.gov Similarly, docking studies on 4-hydroxyquinolone analogues as Anaplastic Lymphoma Kinase (ALK) inhibitors have shown hydrogen bonding with Met1199 and Glu1197 residues to be significant for binding. mdpi.comsciforum.net Although direct data for this compound is unavailable, it is anticipated that its hydroxyl and acetyl groups would form critical interactions with polar residues in a target binding site.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov This helps in identifying candidates with favorable drug-like properties and filtering out those likely to fail in later stages of development. researchgate.net

Assessment of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.comresearchgate.netnih.gov The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

A molecule is considered to have good drug-like properties if it violates no more than one of these rules. drugbank.comresearchgate.net

For this compound (C₁₄H₁₂O₂), the parameters can be calculated as follows:

Molecular Weight: 212.24 g/mol biosynth.com

Hydrogen Bond Donors: 1 (from the hydroxyl group)

Hydrogen Bond Acceptors: 2 (one from the carbonyl oxygen and one from the hydroxyl oxygen)

Predicted XlogP: 3.4 uni.lu

Based on these parameters, this compound adheres to all of Lipinski's rules, suggesting it has favorable drug-like properties and a higher probability of being orally bioavailable.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule | Compliance |

| Molecular Weight (MW) | 212.24 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |

| LogP | 3.4 | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Computational Metabolism Pathway Prediction

Computational tools can predict the metabolic fate of a compound in the body. ayushcoe.in These tools often predict the sites of metabolism (SOMs), primarily by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. ayushcoe.in By identifying which atoms in a molecule are most likely to be metabolized, these predictions can help in designing compounds with improved metabolic stability.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.gov DFT studies can provide insights into molecular geometry, vibrational frequencies, and chemical reactivity. nih.govrsc.org

Studies on analogous o-hydroxyacetophenone derivatives have demonstrated the utility of DFT in this class of compounds. For example, a study on 2-hydroxy-5-methoxy-4-methylacetophenone used DFT to optimize the molecular geometry, which showed good agreement with experimental X-ray diffraction data. rsc.org Another investigation on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one utilized DFT to analyze its chemical reactivity, identifying the oxygen atoms and the π-system as key electron donor sites. nih.gov

For this compound, DFT calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the distribution of electron density and identify reactive sites through molecular electrostatic potential (MEP) maps. nih.gov

Predict infrared and Raman vibrational frequencies, which can be compared with experimental spectra for structural validation. nih.gov

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

These computational approaches, from molecular docking to DFT, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound and its analogs, paving the way for their potential development in various scientific fields.

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic properties of a molecule are fundamental to understanding its reactivity, spectroscopic behavior, and intermolecular interactions. For this compound, the arrangement of electrons is heavily influenced by the interplay between the hydroxyl group, the acetyl group, and the biphenyl (B1667301) ring system.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. In analogs like 2-hydroxyacetophenone (B1195853), the HOMO to LUMO transition is typically the least energetic and is characterized as an n→π* transition. researchgate.net This involves the promotion of an electron from a non-bonding orbital (n), often associated with the oxygen atoms, to an anti-bonding pi orbital (π*) associated with the carbonyl group and the aromatic ring. researchgate.net For a derivative of 2-hydroxyacetophenone, 2-hydroxyacetophenone methanesulfonylhydrazone, the HOMO-LUMO energy gap was calculated to be 4.65 eV using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. wseas.com The presence of the additional phenyl ring in this compound would likely lead to a smaller HOMO-LUMO gap due to extended π-conjugation, shifting its absorption spectrum to longer wavelengths.

Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MESP) map. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For 2-hydroxyacetophenone and its analogs, the most negative potential is localized on the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. wseas.comlew.ro The hydroxyl hydrogen, in contrast, represents a region of positive potential, making it acidic. The aromatic rings will exhibit a nuanced distribution of charge based on the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the acetyl group.

Electronic Properties of 2-Hydroxyacetophenone Analogs

| Property | Compound | Calculated Value | Method |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 2-Hydroxyacetophenone methanesulfonylhydrazone | 4.65 eV | DFT/B3LYP/6-311++G(d,p) |

| First Static Hyperpolarizability | 2-Hydroxyacetophenone methanesulfonylhydrazone | 4674.7x10⁻³³ esu | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its physical and biological properties. The primary determinants of its conformation are the rotation around the C-C bond connecting the acetyl group to the phenyl ring and the orientation of the hydroxyl group.

Intramolecular Hydrogen Bonding: The most significant feature governing the conformational preference of 2-hydroxyacetophenone and its analogs is a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.govmdpi.com This interaction forms a stable six-membered pseudo-aromatic ring. researchgate.net This hydrogen bond locks the acetyl group in a planar conformation with the phenyl ring, making this the global minimum energy structure. mdpi.com For 2-hydroxyacetophenone, this most stable conformer possesses C-s symmetry. nih.govmdpi.com Other conformers, where the hydroxyl and acetyl groups are oriented away from each other, are significantly higher in energy (over 45 kJ/mol). mdpi.com

Rotational Barriers: The stability of the preferred conformer is quantified by the energy barrier to rotation around the single bonds. For 2-hydroxyacetophenone, the barrier to internal rotation of the methyl group has been experimentally determined to be 565.1(5) cm⁻¹. nih.govmdpi.com Computational studies using different levels of theory (B3LYP and MP2) have been employed to calculate this barrier, with varying degrees of accuracy compared to experimental values. nih.govmdpi.com The rotation of the entire acetyl group would have a much higher barrier due to the need to break the strong intramolecular hydrogen bond. The presence of substituents on the phenyl ring can influence these rotational barriers. nih.gov For instance, steric hindrance from bulky groups can increase the energy required for rotation. researchgate.net

Conformational Isomers in Analogs

| Compound | Method | Key Finding |

|---|---|---|

| 2'-Hydroxyacetophenone | Free-Jet Absorption Millimeter-Wave Spectroscopy & DFT | The most stable conformer is planar, stabilized by a strong O-H···O=C intramolecular hydrogen bond. nih.govmdpi.com |

| 5-Chloro-2-hydroxyacetophenone | X-ray Diffraction | Substitution with chlorine affects the steric properties of the pseudo-aromatic hydrogen bond. researchgate.net |

| 2'-Hydroxyacetophenone azine | FTIR Matrix Isolation & DFT | Existence of two stable conformers (s-trans and gauche) with a low interconversion barrier. researchgate.net |

Reaction Mechanism Simulation and Transition State Analysis

Plausible Reaction for Simulation: Chalcone Synthesis: A common reaction involving acetophenones is the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. nih.govresearchgate.netrsc.org In the case of this compound, a reaction with benzaldehyde (B42025) under basic conditions would yield (E)-1-(2-hydroxy-5-phenylphenyl)-3-phenylprop-2-en-1-one.

Simulating the Reaction: Modern computational software can simulate such a reaction mechanism. chemrxiv.org The process would involve:

Reactant and Product Optimization: The 3D geometries of the reactants (this compound, benzaldehyde, and a base like hydroxide) and the final chalcone product are optimized to find their lowest energy structures.

Transition State Search: The simulation would then search for the transition state structures for each elementary step of the reaction. For the Claisen-Schmidt condensation, this would include the deprotonation of the acetyl methyl group by the base to form an enolate, the nucleophilic attack of the enolate on the benzaldehyde carbonyl carbon, a subsequent protonation step, and finally, dehydration to form the α,β-unsaturated ketone.

Frequency and IRC Calculations: Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be run to confirm that the transition state correctly connects the reactant and product of that elementary step. researchgate.net

Mechanistic Investigations of Biological Activities and Molecular Targets

Enzyme Inhibition Studies (in vitro)

The ability of 1-(2-hydroxy-5-phenylphenyl)ethan-1-one to inhibit key enzymes involved in physiological and pathological processes has been a subject of scientific investigation. These studies provide insights into its potential mechanisms of action at a molecular level.

Inhibition of Carbonic Anhydrase II (CA-II) and Related Isoenzymes

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The cytosolic isoform, human carbonic anhydrase II (hCA II), is a well-studied isozyme involved in numerous physiological processes, and its inhibition has therapeutic applications. Phenolic compounds, in general, have been investigated as a class of non-classical carbonic anhydrase inhibitors.

However, based on a review of the available scientific literature, no specific in vitro inhibitory data for this compound against Carbonic Anhydrase II (CA-II) or its related isoenzymes have been reported.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory lipid mediators like prostaglandins and leukotrienes. Consequently, inhibitors of cPLA2α are considered potential anti-inflammatory agents.

In vitro studies have demonstrated that this compound functions as an inhibitor of cPLA2α. Research focused on developing dual inhibitors for both cPLA2α and fatty acid amide hydrolase (FAAH) identified this compound as an intermediate in the synthesis of more complex molecules, and its own inhibitory activity was quantified. The study reported a moderate inhibitory effect on cPLA2α, with a half-maximal inhibitory concentration (IC50) of 13 µM.

Table 1: In vitro Inhibition of cPLA2α by this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Cytosolic Phospholipase A2α (cPLA2α) | 13 |

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. By breaking down these signaling lipids, FAAH terminates their analgesic, anti-inflammatory, and anxiolytic effects. Inhibition of FAAH is a therapeutic strategy to enhance endocannabinoid signaling without the side effects associated with direct cannabinoid receptor agonists.

The same study that evaluated cPLA2α inhibition also assessed the activity of this compound against FAAH. The compound was identified as a weak inhibitor of this enzyme. The research findings indicated an IC50 value greater than 30 µM, signifying low potency for FAAH inhibition under the tested conditions.

Table 2: In vitro Modulation of FAAH by this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | >30 |

Antioxidant Mechanisms and Radical Scavenging Properties (in vitro)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. The phenolic hydroxyl group present in the structure of this compound suggests potential antioxidant activity.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free-radical scavenging ability of a compound. The assay measures the compound's ability to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Despite the structural features suggesting potential radical scavenging properties, a comprehensive search of scientific databases reveals no specific experimental data on the DPPH radical scavenging activity of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method for determining the total antioxidant capacity of a substance. This assay is based on the ability of an antioxidant to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at low pH, which results in the formation of a colored complex.

Currently, there is no specific data available in the scientific literature detailing the in vitro antioxidant capacity of this compound as measured by the FRAP assay.

Antimicrobial Activity against Specific Pathogens (in vitro)

Detailed studies on the in vitro antimicrobial activity of this compound against specific pathogens were not found in the search results. While the broader class of hydroxyacetophenone derivatives has been investigated for antimicrobial properties, data pertaining specifically to the 5-phenyl substituted variant is not available.

Bacterial Inhibition Mechanisms (e.g., againstStaphylococcus aureus)

No studies were identified that investigate the specific mechanisms by which this compound might inhibit the growth of Staphylococcus aureus. Research on related hydroxyacetophenone compounds suggests that antimicrobial activity can be influenced by the types and positions of substituent groups on the phenyl ring, but these findings cannot be directly extrapolated to the subject compound.

Fungal or Oomycete Inhibitory Effects

There is no available research detailing the inhibitory effects of this compound against fungal or oomycete pathogens. General studies on other natural and synthetic phenolic compounds have shown antifungal potential, but specific data for this compound is absent.

Cellular Pathway Modulation Studies (in vitro)

No in vitro studies detailing the modulation of specific cellular pathways by this compound were found. Phenolic compounds as a broad category are known to interact with various signaling pathways, including those related to inflammation and cellular stress, such as NF-κB and MAPK pathways. However, research has not been conducted to determine if this compound exhibits such activities.

Design Principles for Enhanced Molecular Target Specificity

In the absence of identified biological activities or molecular targets for this compound, there are no specific design principles or structure-activity relationship (SAR) studies aimed at enhancing its molecular target specificity. General principles in drug design often focus on modifying functional groups to improve binding affinity and reduce off-target effects, but these have not been applied to this particular molecule in the available literature.

Coordination Chemistry and Metal Complexation of 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One

Ligand Properties and Potential Coordination Modes (e.g., O,O-chelation)

1-(2-Hydroxy-5-phenylphenyl)ethan-1-one possesses the key structural motif of a hydroxyl group positioned ortho to an acetyl group on the phenyl ring. This arrangement is fundamental to its function as a chelating ligand. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen of the acetyl group become available to coordinate with a single metal ion.

This coordination results in the formation of a highly stable six-membered ring structure, a process known as O,O-chelation . The ligand typically acts as a monobasic bidentate ligand, meaning it donates two electron pairs from two different atoms (the two oxygens) and loses one proton in the process. This bidentate chelation is a common and well-established coordination mode for 2'-hydroxyacetophenone and its derivatives, leading to the formation of thermodynamically stable metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like this compound generally follows straightforward procedures. Typically, a solution of the respective metal salt (e.g., chlorides, acetates, or nitrates) is mixed with a stoichiometric amount of the ligand in a suitable solvent, such as ethanol or methanol. The reaction mixture is often heated under reflux for several hours to ensure the completion of the complexation reaction. Upon cooling, the resulting solid metal complex can be isolated by filtration, washed, and dried.

The stoichiometry of the resulting metal-ligand adducts is dependent on the metal ion's charge, coordination number, and the reaction conditions. For divalent transition metals like Cu(II), Ni(II), and Co(II), complexes with a 1:2 metal-to-ligand ratio are commonly formed. In these cases, the coordination sphere of the metal is often completed by solvent molecules (like water or ethanol) or other co-ligands, leading to octahedral or square planar geometries. For instance, studies on related ligands have reported the formation of complexes with general formulas such as [M(L)₂·2H₂O]. asianpubs.org Complexes with a 1:1 stoichiometry are also possible. Potentiometric studies on the complexation of phenacyl alcohol (2-hydroxy-1-phenylethanone) with Group 2 metals revealed the formation of 2:1 ligand-to-metal complexes with calcium, strontium, and barium, highlighting the versatility of this ligand class. dtic.mil

The formation of a metal complex is accompanied by significant changes in the spectroscopic properties of the ligand, which provide valuable information about the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The key diagnostic bands are those corresponding to the phenolic O-H and the carbonyl C=O groups. Upon complexation, the broad band associated with the phenolic O-H stretch (typically around 3300 cm⁻¹) disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net Concurrently, the C=O stretching vibration, observed in the free ligand, experiences a significant shift to a lower frequency (a redshift) in the complex. This shift is indicative of the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond. ias.ac.in

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Frequency in Metal Complex (cm⁻¹) | Interpretation |

| Phenolic O-H Stretch | ~3300 | Absent | Deprotonation and coordination of phenoxide oxygen. |

| Carbonyl C=O Stretch | ~1646 | 1620 - 1640 | Coordination of carbonyl oxygen to the metal ion. |

| Metal-Oxygen (M-O) Stretch | Not present | 400 - 600 | Formation of new metal-ligand bonds. |

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes provide insights into their electronic structure and geometry. The spectra typically exhibit intense absorption bands in the UV region, which are attributed to intra-ligand π → π* and n → π* transitions. niscpr.res.in Upon complexation, new bands often appear in the visible region. These can be assigned to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com For transition metal complexes with d-electrons, weaker d-d transition bands are also observed, and their positions and intensities are characteristic of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H NMR spectroscopy can confirm the coordination mode. The most significant change is the disappearance of the signal for the acidic phenolic proton upon complexation, which confirms its deprotonation. asianpubs.org The signals for the aromatic protons and the methyl protons of the acetyl group also experience shifts in their chemical environments due to the influence of the metal ion.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra provide detailed information about the electronic environment of the unpaired electron. For Cu(II) complexes of similar ligands, the spectra are often axial, with g|| > g⊥ > 2.0023. researchgate.netnih.gov This pattern is characteristic of a d(x²-y²) ground state, which is typical for Cu(II) ions in tetragonally distorted octahedral or square planar geometries. nih.govresearchgate.net The calculated bonding parameters from the ESR spectra can also provide information on the covalent character of the metal-ligand bond. niscpr.res.in

| Metal Ion | Spectroscopic Technique | Key Findings and Interpretations |

| General Transition Metals | IR Spectroscopy | Disappearance of O-H stretch, redshift of C=O stretch confirming O,O-chelation. |

| General Transition Metals | UV-Vis Spectroscopy | Appearance of LMCT bands and d-d transitions indicative of geometry. |

| Diamagnetic Metals (e.g., Zn(II)) | ¹H NMR Spectroscopy | Disappearance of phenolic -OH proton signal. |

| Paramagnetic Metals (e.g., Cu(II)) | ESR Spectroscopy | Axial spectra with g |

Geometric and Electronic Structure of Metal Complexes

The geometric and electronic structures of metal complexes derived from 2'-hydroxyacetophenone analogues are diverse and depend heavily on the identity of the central metal ion.

Based on magnetic susceptibility measurements and electronic spectral data, many first-row transition metal complexes are found to adopt an octahedral geometry. asianpubs.orgresearchgate.netnih.gov For instance, in a 1:2 metal-ligand complex, the two bidentate ligands occupy the equatorial plane, and two solvent molecules (e.g., water) occupy the axial positions to complete the six-coordinate sphere.

For certain metal ions, other geometries are preferred. For example, some Ni(II) complexes have been reported to exhibit a square planar geometry. orientjchem.org Copper(II) complexes, due to the Jahn-Teller effect, often show a tetragonally distorted octahedral geometry. nih.gov The electronic ground state for these Cu(II) complexes is typically d(x²-y²), as confirmed by ESR studies. researchgate.net The electronic spectra of these complexes show broad d-d transition bands that are consistent with such distorted geometries.

Potential Applications of Metal Complexes as Catalysts or Probes

While specific applications for complexes of this compound have not been reported, the broader class of metal complexes derived from 2'-hydroxyacetophenone and its derivatives has shown significant promise in various fields.

Catalysis: Schiff base complexes derived from 2'-hydroxyacetophenone have demonstrated notable catalytic activity. For example, Ruthenium(III) complexes have been used to catalyze the oxidation of cyclooctene, and copper(II) complexes have shown electro-oxidation properties against various alcohols. orientjchem.org The ability to tune the electronic properties of the ligand and the choice of the central metal ion allows for the development of catalysts for a wide range of organic transformations, including oxidation, reduction, and polymerization reactions. orientjchem.orgchemijournal.com

Biological Probes and Sensors: The interaction of these ligands with metal ions often results in distinct colorimetric or fluorescent changes, making them suitable candidates for chemical sensors. For instance, a hydrazone derivative of 2-hydroxyacetophenone (B1195853) has been investigated as a selective fluoride (B91410) sensor. researchgate.net This suggests that complexes of this compound could potentially be developed as probes for detecting specific metal ions or anions.

Antimicrobial and Cytotoxic Agents: A significant area of research for these types of metal complexes is their biological activity. Many studies have shown that the chelation of metal ions to 2'-hydroxyacetophenone-based ligands can enhance their antimicrobial and antifungal activities compared to the free ligand. nih.govorientjchem.org Furthermore, some of these complexes have been evaluated for their cytotoxic activities against cancer cell lines, indicating their potential as therapeutic agents. orientjchem.org

Emerging Research Applications and Future Directions for 1 2 Hydroxy 5 Phenylphenyl Ethan 1 One

Exploration in Materials Science

The conjugated system and reactive functional groups of 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one make it a promising candidate for advanced materials. Its potential is being explored in areas requiring specific photophysical and electronic properties.

Development as Fluorescent Probes or Sensors

The inherent fluorescence of aromatic ketones, particularly those with intramolecular hydrogen bonding like 2-hydroxyacetophenones, forms the basis for their potential use as fluorescent probes. The fluorescence properties of such compounds can be sensitive to their local environment, making them suitable for detecting specific analytes or changes in environmental conditions. For instance, the interaction of the phenolic hydroxyl group and the adjacent ketone can be perturbed by the presence of metal ions or changes in pH, leading to a detectable change in the fluorescence signal.

While specific studies on this compound are still emerging, research on analogous 2-hydroxyacetophenone (B1195853) derivatives has shown that their fluorescence can be quenched or enhanced in the presence of certain metal ions. This suggests that this compound could be developed into a selective sensor. The large phenyl substituent may also influence its photophysical properties and its interactions with biological macromolecules, potentially opening avenues for its use in bio-imaging.

Application in Organic Electronics

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. The extended π-conjugation in this compound, arising from the biphenyl (B1667301) system, is a key feature for its potential application in this area. Such conjugated systems are essential for charge transport in organic semiconductors.

Derivatives of 2'-hydroxychalcones, which share a similar structural motif, have been investigated for their light-driven cyclization properties, forming flavylium (B80283) intermediates that are highly conjugated and colored. This photo-reactivity suggests that this compound could be a precursor for photo-switchable materials or be incorporated into light-sensitive electronic components. The ability to form stable metal complexes also opens up the possibility of creating organometallic materials with tailored electronic properties for use in devices like Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Role in Analytical Chemistry as a Reagent

In analytical chemistry, reagents with specific reactivity are crucial for the detection and quantification of various substances. The 2-hydroxyacetophenone moiety in this compound offers two key functional groups: a phenolic hydroxyl group and a ketone. These groups can participate in a range of chemical reactions, making the compound a versatile analytical reagent.

For example, hydrazone derivatives of 2-hydroxyacetophenone are known to be excellent chelating agents for various metal ions. researchgate.net The formation of these metal complexes often results in a distinct color change or the formation of a precipitate, which can be used for the qualitative or quantitative analysis of the metal. The synthesis of Schiff bases from 2-hydroxyacetophenone is another area of interest, as these compounds can also form stable complexes with metal ions. mdpi.com The phenyl group in this compound may enhance the stability and selectivity of these complexes.

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is an area where green chemistry innovations are being explored. A key reaction for the synthesis of 2-hydroxyaryl ketones is the Fries rearrangement. organic-chemistry.orgwikipedia.org

Traditionally, the Fries rearrangement requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which generates significant waste. jocpr.com Research is now focusing on greener alternatives, including the use of solid acid catalysts like zeolites or eco-friendly acids such as p-toluenesulfonic acid, which can be more easily recovered and reused. jocpr.comresearchgate.net Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption for the Fries rearrangement. guidechem.com The development of solvent-free or mechanochemical methods for this reaction further contributes to a more sustainable synthesis of this class of compounds. researchgate.netscispace.com

Advanced Synthetic Methodologies for Complex Analogues

To fully explore the potential of this compound, chemists are developing advanced synthetic methodologies to create more complex analogues. These methods allow for the precise introduction of various functional groups onto the aromatic rings, enabling the fine-tuning of the compound's properties for specific applications.

For instance, cross-coupling reactions, such as the Suzuki or Stille reactions, can be used to introduce a wide range of substituents at the phenyl group or other positions on the aromatic core. These reactions are highly versatile and allow for the construction of a diverse library of analogues. Furthermore, modern synthetic strategies focus on improving the efficiency and selectivity of reactions, such as the ortho-acylation of phenols, to produce the desired isomers in high yields. organic-chemistry.org The synthesis of Schiff-base ligands from 2-hydroxyacetophenone and chiral amines is also an area of active research, aiming to create chiral catalysts for asymmetric reactions. mdpi.com

Deepening Understanding of Molecular Interactions through Biophysical Studies

Understanding how a molecule interacts with its biological targets is crucial for its development in medicinal chemistry and chemical biology. Biophysical techniques are essential tools for studying these interactions at a molecular level. For this compound, such studies could reveal its potential as a biologically active agent.

Chalcones, which are structurally related to this compound, are known to interact with proteins such as bovine serum albumin (BSA). Spectroscopic techniques like fluorescence spectroscopy and circular dichroism can be used to study the binding of this compound to proteins and DNA. These studies can provide valuable information about the binding affinity, binding site, and the conformational changes induced upon binding. Research on thiosemicarbazone complexes of 2-hydroxyacetophenone derivatives has shown their ability to bind to DNA, highlighting the potential for this class of compounds to act as DNA-intercalating agents. researchgate.net Such biophysical data is critical for understanding the structure-activity relationships and for the rational design of new therapeutic agents. nih.gov

Conclusion

Summary of Key Research Findings and Contributions

Research into 1-(2-hydroxy-5-phenylphenyl)ethan-1-one, a notable o-hydroxyacetophenone derivative with a biphenyl (B1667301) moiety, has established it as a critical and versatile synthetic intermediate. acs.orgrsc.org Its synthesis is accessible through established organic reactions, including the Fries rearrangement and modern eco-friendly protocols like microwave-assisted Suzuki coupling, which facilitate the creation of its core biphenyl structure. acs.orgnih.gov

The primary contribution of this compound to science lies in its role as a foundational building block for a diverse array of heterocyclic compounds and other complex molecules. acs.org It is a key precursor in the Claisen-Schmidt condensation to produce chalcones, which are, in turn, cyclized to synthesize flavones. researchgate.net Furthermore, it readily undergoes condensation reactions with amines to form Schiff bases. mdpi.com

The derivatives synthesized from this parent compound are of significant scientific interest due to their broad and potent biological activities. mdpi.com Extensive research has demonstrated that chalcones, flavones, and Schiff bases derived from this scaffold exhibit a wide spectrum of pharmacological properties, including antimicrobial (antibacterial and antifungal), anticancer, antioxidant, anti-inflammatory, and antiviral effects. nih.govresearchgate.net The biological efficacy of these derivatives is highly dependent on the nature and position of various substituents on the aromatic rings, highlighting the compound's value in developing structure-activity relationships for drug discovery. mdpi.com

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the extensive synthesis of derivatives and broad in vitro screening, several knowledge gaps persist in the research landscape of this compound.

Limited In Vivo and Mechanistic Studies: A significant portion of the existing research focuses on the synthesis and in vitro evaluation of its derivatives. There is a comparative scarcity of comprehensive in vivo studies to validate the therapeutic potential in living organisms. nih.gov Furthermore, for many of the reported biological activities, the precise molecular mechanisms of action, including specific cellular targets and signaling pathways, remain to be fully elucidated. nih.gov

Narrow Application Scope: The research has predominantly concentrated on the biomedical applications of its derivatives. The potential utility of this compound in other scientific domains is largely unexplored. For instance, its application in material science for the development of novel polymers, liquid crystals, or functional materials has not been investigated. Similarly, its potential as a chemosensor for ion or molecule detection remains an untapped avenue.

Exploration of Novel Derivatives: While chalcones, flavones, and Schiff bases are the most commonly synthesized derivatives, the potential of this compound as a precursor for other classes of heterocyclic or hybrid molecules is underexplored. researchgate.net Creating novel molecular frameworks by combining its structure with other pharmacophores could lead to compounds with unique biological properties. mdpi.com

Agrochemical Potential: Some studies on related 2-hydroxyacetophenone (B1195853) structures have shown nematicidal activity, suggesting potential applications in agriculture. researchgate.net However, this compound and its direct derivatives have not been systematically screened for their potential as pesticides, herbicides, or other agrochemicals.

Outlook on the Future Significance of this compound in Chemical and Biological Sciences

The future significance of this compound appears to be most prominent in the field of medicinal chemistry and drug discovery. Its structure represents a "privileged scaffold" that can be readily modified to generate large libraries of biologically active compounds. acs.org It is poised to remain a valuable starting material for the development of new therapeutic agents, particularly in the fight against multidrug-resistant pathogens and various forms of cancer. mdpi.comnih.gov

Future research will likely focus on bridging the identified knowledge gaps. A concerted effort is anticipated in moving promising derivatives from in vitro screening to in vivo animal models and, eventually, clinical evaluation. Detailed mechanistic studies will be crucial to understand how these molecules exert their biological effects, enabling more rational drug design. The systematic exploration of structure-activity relationships will continue to guide the synthesis of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Beyond medicine, the compound's future significance could expand into new territories. Its unique biphenyl and phenolic structure makes it a candidate for applications in materials science and analytical chemistry. As researchers seek novel molecules for advanced applications, the untapped potential of this compound may be realized in the creation of specialized polymers, dyes, or sensors. Continued development of green and efficient synthetic methodologies will further enhance its accessibility and utility in all these fields. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the phenyl group. Key parameters include:

- Temperature : Controlled heating (80–120°C) to avoid side reactions like over-acylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) to stabilize intermediates and enhance reactivity .

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution or palladium catalysts for cross-coupling .

- Validation : Monitor reaction progress via TLC or HPLC, with final purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Hydroxy proton (δ 10–12 ppm), acetyl group (δ 2.5–3.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

- ¹³C NMR : Carbonyl resonance (δ 190–210 ppm) confirms the ketone .

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 212.24 g/mol for C₁₄H₁₂O₂) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., SHELX refinement anomalies) be resolved during structure determination of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to reduce noise and improve electron density maps .

- Refinement in SHELXL :

- Apply restraints for disordered phenyl rings or flexible hydroxyl groups .

- Use TWIN commands for twinned crystals and HKLF5 format for multi-component datasets .

- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry with WinGX/PLATON .

Q. What strategies are employed to analyze conflicting NMR and mass spectrometry data for derivatives of this compound?

- Methodological Answer :

- NMR Reanalysis :

- Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian09) to identify misassigned peaks .

- Use 2D experiments (HSQC, HMBC) to confirm connectivity, especially for overlapping aromatic signals .

- Mass Spec Cross-Check :

- Perform HRMS (High-Resolution MS) to distinguish isobaric impurities (e.g., Cl vs. CH₃ substitution) .

- Utilize tandem MS/MS to fragment ions and confirm structural motifs .

Q. How do steric and electronic effects of substituents (e.g., hydroxy vs. methoxy groups) influence the biological activity of this compound analogs?

- Methodological Answer :

- Computational Modeling :

- Perform docking studies (AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases) .

- Calculate electrostatic potential maps (Mulliken charges) to assess hydrogen-bonding capacity .

- Experimental Validation :

- Test enzyme inhibition kinetics (IC₅₀) and correlate with substituent Hammett constants (σ) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |